REACTION_CXSMILES
|
[C:1]1([CH3:8])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[CH:2]=1.[CH3:9][O:10]S([O-])(=O)=O.C([N+](CC)(CC)C)C.[C:23](OC(=O)C)(=[O:25])C>C(O)(=O)C>[CH3:23][O:25][CH:8]([O:10][CH3:9])[C:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[CH:2]=1 |f:1.2|
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Name
|
|
Quantity
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900 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
triethylmethylammonium methyl sulfate
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].C(C)[N+](C)(CC)CC
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
4740 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=CC=C1)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |